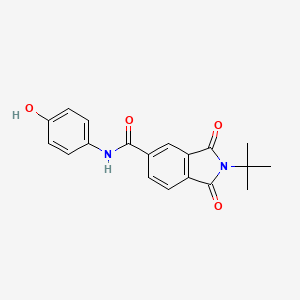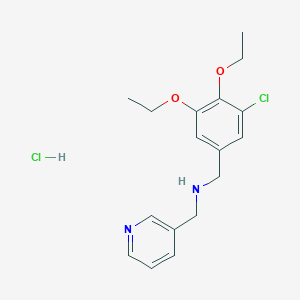
4-benzyl-N-(4-isopropylbenzylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related Schiff base compounds often involves the reaction of amines with aldehydes or ketones in alcohol solutions. For example, the synthesis of N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine, a compound with a similar structure, is achieved by reacting 1,4-bis(3-aminopropyl)piperazine with 4-methoxy-benzaldehyde in a methanol solution, characterized by IR spectrum, 1H NMR, 13C NMR, and X-ray single crystal diffraction analyses (Xu et al., 2012).
Molecular Structure Analysis
The crystal structure analysis of Schiff bases reveals insights into their molecular geometry, including bond lengths, angles, and conformation. The molecular structure is typically determined using X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the molecule. For instance, the aforementioned N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine crystallizes in the monoclinic system and forms a 1D hydrogen bonding network (Xu et al., 2012).
Chemical Reactions and Properties
Schiff bases, including those derived from piperazine, participate in various chemical reactions. They exhibit antibacterial activity, as demonstrated by agar diffusion methods, showing effectiveness against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Xu et al., 2012). Their chemical properties are influenced by the nature of the substituents on the aromatic rings and the central piperazine moiety.
科学的研究の応用
Drug Metabolism and Pharmacokinetics
The metabolism of novel antidepressants and other therapeutic agents involves complex biochemical pathways, often mediated by enzymes such as cytochrome P450s. For instance, Lu AA21004, a novel antidepressant, undergoes oxidative metabolism to form various metabolites, implicating CYP2D6, CYP2C9, CYP3A4/5, and other enzymes in its metabolic pathways (Hvenegaard et al., 2012).
Antidiabetic Activity
Piperazine derivatives have shown promise as antidiabetic compounds. Structural modifications of these compounds can significantly impact their biological activity, as seen in the development of potent antidiabetic agents through the optimization of piperazine N atoms and isosteric heterocycles (Le Bihan et al., 1999).
Asymmetric Synthesis in Drug Development
The asymmetric synthesis of α-branched 2-piperazinylbenzylamines demonstrates the versatility of piperazine derivatives in drug development. These compounds are potential ligands for the human melanocortin 4 receptor, highlighting the importance of stereochemistry in therapeutic efficacy (Jiang et al., 2005).
Antiproliferative Properties and DNA Binding
The synthesis and characterization of benzochromene derivatives reveal their potential in cancer therapy. These compounds, through interaction with DNA and modulation of gene expression, exhibit cytotoxic activity against cancer cells, exemplifying the therapeutic potential of piperazine derivatives in oncology (Ahagh et al., 2019).
Synthesis of Bifunctional Macrocylic Compounds
The synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines illustrates the utility of piperazine derivatives in creating bifunctional chelating agents. These compounds have applications in diagnostic imaging and radiotherapy, highlighting the role of piperazine derivatives in developing novel medical imaging agents (McMurry et al., 1992).
特性
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(4-propan-2-ylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3/c1-18(2)21-10-8-19(9-11-21)16-22-24-14-12-23(13-15-24)17-20-6-4-3-5-7-20/h3-11,16,18H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDOZBKVEURNLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclobutylcarbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)acetyl]-1,4-diazepane](/img/structure/B5577372.png)
![N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5577375.png)

![N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)
![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)

![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)


![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)


![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)